1-(Benzylsulfonyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylsulfonyl)aziridine is an organic compound with the molecular formula C9H11NO2S It is a derivative of aziridine, featuring a benzylsulfonyl group attached to the nitrogen atom of the aziridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Benzylsulfonyl)aziridine can be synthesized through several methods. One common approach involves the reaction of aziridine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzylsulfonyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation: The compound can be oxidized to form sulfonyl aziridines, which are useful intermediates in organic synthesis.
Reduction: Reduction of this compound can yield the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines are commonly used. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted amines, ethers, and thioethers.
Oxidation: Sulfonyl aziridines.
Reduction: Benzylsulfonyl amines.
Wissenschaftliche Forschungsanwendungen
1-(Benzylsulfonyl)aziridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Benzylsulfonyl)aziridine involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the electron-withdrawing benzylsulfonyl group, which activates the ring towards nucleophilic attack. The resulting products can interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
N-Tosylaziridine: Similar in structure but features a tosyl group instead of a benzylsulfonyl group.
1-(3-Nitrobenzenesulfonyl)aziridine: Contains a nitrobenzenesulfonyl group, offering different reactivity and applications.
Azetidine: A four-membered ring analog of aziridine with distinct chemical properties.
Uniqueness: 1-(Benzylsulfonyl)aziridine is unique due to the presence of the benzylsulfonyl group, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity and make it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
36821-23-5 |
---|---|
Molekularformel |
C9H11NO2S |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
1-benzylsulfonylaziridine |
InChI |
InChI=1S/C9H11NO2S/c11-13(12,10-6-7-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI-Schlüssel |
LXRYXHPECAPIQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1S(=O)(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.